molecular formula C23H24N2O5S B2859111 3-acetyl-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1235248-31-3

3-acetyl-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2859111
M. Wt: 440.51
InChI Key: XDRKXRWKQXWINP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzofuran is a heterocyclic compound that consists of fused benzene and furan rings . Piperidine is a six-membered heterocycle that includes one nitrogen atom and five carbon atoms . Compounds containing these structures are widely present in natural products and have a wide range of biological and pharmacological applications .


Synthesis Analysis

Benzofuran can be synthesized through various methods, including the cyclization of 2-hydroxystilbenes . Piperidine derivatives can also be synthesized through intra- and intermolecular reactions .


Molecular Structure Analysis

The molecular structure of benzofuran consists of a fused ring system made up of a benzene ring and a furan ring . Piperidine is a six-membered ring with one nitrogen atom .


Chemical Reactions Analysis

Benzofuran and its derivatives can undergo various chemical reactions. For example, benzofuran-2-carboxamide ligands have been synthesized via a microwave-assisted Perkin rearrangement reaction .

Scientific Research Applications

Synthesis of Bioactive Compounds

Sulfonamide derivatives bearing the piperidine nucleus have been synthesized and shown to exhibit talented activity against cholinesterase enzymes. These compounds were prepared through a series of reactions starting from 1-amino piperidine, leading to a variety of derivatives with promising activities (H. Khalid).

Enzyme Inhibition for Disease Management

Several newly synthesized sulfonamide derivatives have been evaluated for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease. These compounds demonstrated significant inhibitory activities, suggesting potential applications in managing neurodegenerative disorders (H. Khalid et al.).

Antioxidant and Enzymatic Inhibition Properties

A series of benzenesulfonamides incorporating triazine moieties were investigated for their antioxidant properties and inhibition of various enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These compounds showed moderate to high inhibition potency, indicating their potential in treating diseases associated with oxidative stress and enzyme dysfunction (Nabih Lolak et al.).

Carbonic Anhydrase Inhibition for Therapeutic Applications

Novel benzenesulfonamide derivatives have been reported to act as potent inhibitors of human carbonic anhydrase, an enzyme involved in various physiological processes. These compounds showed significant inhibitory action against different isoforms of carbonic anhydrase, highlighting their potential in developing therapies for conditions like glaucoma and epilepsy (C. B. Mishra et al.).

Selective Inhibition for Targeted Therapy

Sulfonamides incorporating specific structural motifs have been studied for their selective inhibitory action against certain carbonic anhydrase isoforms associated with cancer. These compounds demonstrated low nanomolar activity and selectivity, providing a foundation for developing targeted anticancer therapies (A. Alafeefy et al.).

Future Directions

Research on benzofuran and piperidine derivatives is ongoing, and these compounds continue to be valuable in the development of new drugs . Future research will likely focus on improving the synthesis methods and exploring the potential therapeutic applications of these compounds.

properties

IUPAC Name

3-acetyl-N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S/c1-16(26)18-6-4-7-20(13-18)31(28,29)24-15-17-9-11-25(12-10-17)23(27)22-14-19-5-2-3-8-21(19)30-22/h2-8,13-14,17,24H,9-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRKXRWKQXWINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-acetyl-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide

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